molecular formula C16H13NO3 B2743187 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 494857-72-6

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2743187
CAS No.: 494857-72-6
M. Wt: 267.284
InChI Key: ARYKOLLRNTUQIP-WQLSENKSSA-N
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Description

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzylidene group attached to an indole core, with hydroxy and methoxy substituents on the benzylidene ring. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one. This reaction is often catalyzed by an acid or base under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 3-(4-hydroxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one stands out due to its synthetic accessibility and the ability to modify its structure to enhance its biological activity. Its unique combination of hydroxy and methoxy substituents provides a versatile platform for further functionalization and optimization for specific applications.

Properties

IUPAC Name

(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKOLLRNTUQIP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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